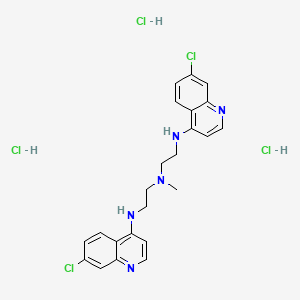

Lys01 trihydrochloride

Overview

Description

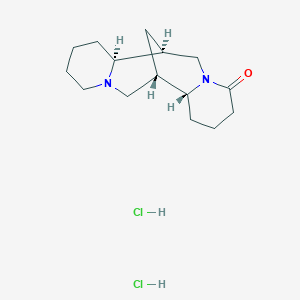

Lys01 trihydrochloride, also known as Lys05, is a potent, water-soluble lysosomal autophagy inhibitor . It has IC50 values of 3.6, 3.8, 6, and 7.9 μM for 1205Lu, c8161, LN229, and HT-29 cell lines in the MTT assay .

Synthesis Analysis

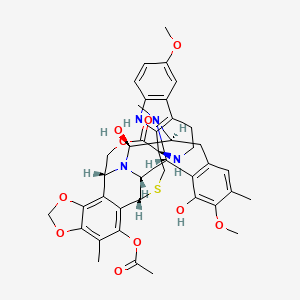

The synthesis and characterization of this compound were reported in a study . The structural motifs necessary for improved autophagy inhibition compared with chloroquine include the presence of two aminoquinoline rings, a triamine linker, and a C-7 chlorine .Molecular Structure Analysis

The molecular formula of this compound is C23H26Cl5N5 . Its molecular weight is 549.75 .Chemical Reactions Analysis

This compound, being a more potent autophagy inhibitor than hydroxychloroquine (HCQ), accumulates within and deacidifies the lysosome more potently . It produces equivalent dose-dependent increases in the LC3II/LC3I ratio, accumulation of the autophagy cargo protein p62, and identical IC50 values in the MTT assay .Physical And Chemical Properties Analysis

This compound is a brown solid . It is soluble in DMSO .Scientific Research Applications

Autophagy Inhibition and Antitumor Activity : Lys01 trihydrochloride, specifically Lys05, a water-soluble salt of Lys01, has been identified as a potent autophagy inhibitor with significant single-agent antitumor activity. It accumulates within and deacidifies the lysosome, impairing autophagy and tumor growth. This positions Lys05 as a potential therapeutic compound in cancer treatment (McAfee et al., 2012). Additionally, Lys05 has been reported as a new lysosomal autophagy inhibitor with potential applications in cancer and other medical conditions (Amaravadi & Winkler, 2012).

Applications in Biochemistry and Molecular Biology : L-lysine monohydrochloride, a related compound, has various applications in biochemistry, including as a supplement for recurrent herpes simplex infections and potential therapeutic uses in cardiovascular disease and osteoporosis (Flodin, 1997).

Pharmaceutical and Feed Additive Safety : The safety of L-lysine monohydrochloride produced by fermentation for use as a feed additive has been assessed, confirming its safety for target species, consumers, and the environment (Gabriele et al., 2016).

Material Science Applications : Studies have also looked into the physical properties and behavior of L-lysine monohydrochloride in material science applications. For example, research into the plasticity and slip system of plate-shaped crystals of L-lysine monohydrochloride dihydrate has implications for understanding the deformation behavior of these materials (Bandyopadhyay & Grant, 2002).

Nanotechnology Applications : The preparation and performance of a charge-mosaic nanofiltration membrane using L-lysine for the separation of salts and dyes have been explored, demonstrating its potential application in areas like textile industry or desalination (Xu et al., 2020).

Mechanism of Action

Target of Action

Lys05, also known as Lys05 trihydrochloride or Lys01 trihydrochloride, is a potent lysosomal autophagy inhibitor . Its primary target is the lysosome, a cellular organelle involved in autophagy, a process that degrades and recycles cellular components .

Mode of Action

Lys05 operates by accumulating within lysosomes and deacidifying them . This accumulation and deacidification block the fusion of autophagosomes and lysosomes, a critical step in the autophagic process . This action results in the sustained inhibition of autophagy .

Biochemical Pathways

The inhibition of autophagy by Lys05 affects several biochemical pathways. At an early stage after irradiation, autophagy is induced, characterized mainly by the activation of biosynthetic and metabolic processes through up- or down-regulation of the critical autophagic regulatory proteins Sequestosome-1 (SQSTM1) and proline-rich AKT1 substrate 1 (AKT1S1) . At a later stage, autophagy is inhibited, mainly due to the down-regulation of Unc-51 like autophagy-activating kinase 1 (ULK1) through

properties

IUPAC Name |

N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23Cl2N5.3ClH/c1-30(12-10-28-20-6-8-26-22-14-16(24)2-4-18(20)22)13-11-29-21-7-9-27-23-15-17(25)3-5-19(21)23;;;/h2-9,14-15H,10-13H2,1H3,(H,26,28)(H,27,29);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUYDBHQGOZPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26Cl5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015548 | |

| Record name | Lys 05 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1391426-24-6 | |

| Record name | Lys 05 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary mechanism of action of Lys05?

A1: Lys05 acts as a potent inhibitor of autophagy, a cellular process involving the degradation and recycling of cellular components. It achieves this by accumulating within lysosomes, acidic organelles responsible for the final degradation step in autophagy. [] The accumulation of Lys05 within lysosomes leads to their deacidification, disrupting the fusion of autophagosomes (structures containing cellular material destined for degradation) with lysosomes and preventing the completion of the autophagic process. [, ]

Q2: How does Lys05's dimeric structure contribute to its potency?

A2: Lys05 possesses two CQ motifs linked by a triamine linker. This dimeric structure significantly enhances its potency compared to monomeric CQ, such as hydroxychloroquine (HCQ). [, ] Studies have shown that the increased potency is attributed to more efficient accumulation within lysosomes and superior deacidification capabilities. [, ]

Q3: What are the downstream effects of autophagy inhibition by Lys05 in cancer cells?

A3: Inhibiting autophagy with Lys05 in cancer cells can lead to various downstream effects:

- Increased sensitivity to chemotherapy and radiotherapy: Studies have shown that combining Lys05 with chemotherapy or radiotherapy enhances treatment efficacy in various cancer models, including acute myeloid leukemia (AML), lung cancer, and ovarian cancer. [, , , ]

- Reduced tumor growth: Lys05 has demonstrated single-agent antitumor activity in preclinical models of several cancers, including melanoma, CCOC, and AML. [, , ]

- Induction of apoptosis: Lys05 treatment has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, potentially contributing to its antitumor effects. [, ]

- Metabolic disruption: Accumulating autophagosomes due to Lys05 treatment can disrupt cellular metabolism, particularly in hypoxic conditions mimicking the tumor microenvironment. [] This disruption could contribute to the enhanced sensitivity of cancer cells to other therapies.

Q4: Does Lys05 affect normal cells in the same way it affects cancer cells?

A4: Research suggests that Lys05 might have a higher selectivity towards cancer cells. For instance, in AML models, Lys05 exhibited enhanced toxicity towards FLT3-ITD+ AML cells while showing minimal effects on normal hematopoietic stem cells. [] This selectivity could be attributed to the increased reliance on autophagy for survival in specific cancer types and under certain conditions, such as hypoxia.

Q5: What is the molecular formula and weight of Lys05?

A5: While the exact molecular formula and weight haven't been publicly disclosed in the provided research, it's described as a dimeric chloroquine with a triamine linker. Its structure is closely related to Lys01, from which it is synthesized as a water-soluble trihydrochloride salt. []

Q6: Is there information available about the stability of Lys05 under various storage conditions?

A6: The provided research doesn't specify the stability of Lys05 under various storage conditions. Determining long-term stability profiles will be crucial for its eventual development as a therapeutic.

Q7: How does the length of the triamine linker in Lys05 derivatives affect their activity?

A7: Research indicates that extending the linker length between the two CQ motifs in Lys05 derivatives significantly enhances their antiproliferative potency in cancer cells. [] This suggests that linker length plays a crucial role in the interaction of these dimeric CQs with their targets, potentially affecting their cellular uptake, lysosomal accumulation, or binding affinity.

Q8: Have there been any studies on improving Lys05's formulation to enhance its bioavailability?

A8: Although specific formulation strategies for Lys05 haven't been discussed in the provided research, its water solubility suggests good potential for intravenous administration. Future studies might explore alternative delivery methods, such as nanoparticle-based systems, to further enhance its bioavailability and target specific tissues.

Q9: What is the in vivo efficacy of Lys05 in preclinical models?

A9: Lys05 demonstrated promising in vivo antitumor activity in several preclinical models:

- AML xenograft models: Lys05 treatment reduced human AML cell engraftment and tumor burden in mice. [, ] Combining Lys05 with the FLT3 inhibitor AC220 further enhanced the reduction of leukemia stem cells and improved survival compared to AC220 alone. []

- CCOC xenograft models: In mice bearing CCOC tumors, Lys05 potentiated the antitumor activity of the RTK inhibitor sunitinib compared to either treatment alone. []

- Breast cancer models: Combination therapy using Lys05 and a PIM1 inhibitor (SMI-4a) reduced tumor formation and metastasis in breast cancer models, highlighting its potential for combination therapy. [, ]

Q10: Are there any ongoing efforts to develop targeted delivery strategies for Lys05?

A10: While the provided research doesn't explicitly discuss targeted delivery strategies for Lys05, future research could explore the use of nanoparticles or antibody-drug conjugates to deliver Lys05 specifically to tumor cells, potentially improving its therapeutic index and minimizing off-target effects.

Q11: Has Lys05 shown efficacy in any in vitro models of cancer?

A11: Lys05 has shown significant anti-cancer activity in a range of in vitro studies:

- Inhibition of Proliferation: Lys05 effectively inhibited the proliferation of various cancer cell lines, including lung cancer (H1299), [] glioblastoma (U251 and LN229), [] breast cancer (MDA-MB-231 and SUM159PT), [] and others.

- Induction of Apoptosis: Increased apoptosis was observed in various cancer cell lines treated with Lys05, including AML cells, [] ovarian cancer cells, [, ] and others.

- Synergistic Effects with other Treatments: Combining Lys05 with other anti-cancer agents, such as chemotherapy drugs (e.g., cytarabine, epirubicin), [, ] RTK inhibitors (e.g., sunitinib), [] and radiotherapy, [] significantly enhanced their efficacy in vitro.

Q12: What types of in vivo models have been used to study Lys05 efficacy?

A12: Several in vivo models have been utilized to evaluate the efficacy of Lys05:

- Xenograft Models: Human cancer cell lines, including AML, [, ] CCOC, [] and breast cancer cells, [] were implanted into immunodeficient mice. Lys05 administration resulted in significant tumor growth inhibition and enhanced survival in many of these models.

- Genetically Engineered Mouse Models (GEMMs): In a transgenic FLT3-ITD AML mouse model, Lys05 treatment combined with AC220 led to a greater reduction in leukemia burden and improved survival compared to either agent alone. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one](/img/structure/B608702.png)